

Application Notes and Protocols for OVA Peptide (323-339) in ELISPOT Assay

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Compound of Interest

Compound Name: OVA Peptide (323-339)

Cat. No.: B13384289

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ovalbumin (OVA) peptide 323-339 (sequence: ISQAVHAAHAEINEAGR) is a well-characterized immunodominant epitope of chicken ovalbumin.[1][2] It serves as a major MHC class II-restricted T-cell epitope, specifically binding to the I-Ad molecule in BALB/c mice, making it an invaluable tool in immunological research.[1][2] Furthermore, it functions as a B-cell epitope recognized by IgE antibodies, rendering it highly relevant in studies of allergic responses.[1][3] The ELISPOT (Enzyme-Linked ImmunoSpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level.[4][5] The combination of **OVA Peptide (323-339)** and the ELISPOT assay provides a robust system for monitoring antigen-specific T-cell responses, particularly the secretion of key cytokines such as Interferon-gamma (IFN- γ), Interleukin-2 (IL-2), Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[6][7][8]

Applications

The use of **OVA Peptide (323-339)** in ELISPOT assays is central to various research areas:

- **Vaccine Development:** To assess the efficacy of vaccine candidates by quantifying the magnitude and quality of the T-cell response.

- Immunotherapy Research: To monitor the cellular immune response to immunomodulatory drugs and therapies.[1]
- Allergy Studies: To investigate the mechanisms of allergic sensitization and the T-cell responses underlying hypersensitivity reactions.[2][7]
- Basic Immunology: To study the fundamentals of T-cell activation, differentiation (Th1 vs. Th2 responses), and memory formation.[2][6][9]
- Autoimmunity Research: To explore T-cell responses in models of autoimmune disease.

Principle of the Assay

The ELISPOT assay quantifies the number of individual cells that secrete a specific cytokine upon stimulation with an antigen. In this context, peripheral blood mononuclear cells (PBMCs) or splenocytes from OVA-immunized or sensitized animals are cultured in the wells of an ELISPOT plate pre-coated with a capture antibody specific for the cytokine of interest (e.g., anti-IFN- γ).^[4] When these cells are stimulated with **OVA Peptide (323-339)**, the antigen-specific T-cells are activated and begin to secrete the cytokine. The secreted cytokine is captured by the antibody on the plate surface in the immediate vicinity of the secreting cell. After an appropriate incubation period, the cells are washed away, and a second, biotinylated detection antibody specific for a different epitope on the cytokine is added. This is followed by the addition of a streptavidin-enzyme conjugate (e.g., streptavidin-alkaline phosphatase). Finally, a substrate is added that is converted by the enzyme into an insoluble, colored precipitate. Each spot that develops on the plate represents a single cytokine-secreting cell.

Experimental Protocols

Materials and Reagents

- **OVA Peptide (323-339)** (purity >95%)
- ELISPOT plates (e.g., 96-well PVDF membrane plates)
- Cytokine-specific capture and detection antibody pairs (e.g., for mouse IFN- γ , IL-2, IL-4)
- Streptavidin-Alkaline Phosphatase (or Horseradish Peroxidase)

- Substrate for the enzyme (e.g., BCIP/NBT for AP or AEC for HRP)
- Complete RPMI 1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin)
- Phosphate Buffered Saline (PBS)
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (e.g., PBS with 1% BSA)
- Fetal Bovine Serum (FBS)
- ACK Lysing Buffer (for red blood cell lysis if using splenocytes)
- Positive control (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))[[10](#)]
- Negative control (cells with media alone)

Protocol for IFN-γ ELISPOT Assay

This protocol provides a general guideline; optimal conditions may need to be determined for specific experimental setups.

Day 1: Plate Coating

- Aseptically coat the ELISPOT plate wells with the anti-IFN-γ capture antibody at the manufacturer's recommended concentration (e.g., 5-10 µg/mL in sterile PBS).
- Incubate the plate overnight at 4°C.

Day 2: Cell Preparation and Stimulation

- Prepare Single-Cell Suspension:
 - Splenocytes: Aseptically harvest spleens from immunized or control mice. Homogenize the spleens to create a single-cell suspension. Lyse red blood cells using ACK Lysing Buffer. Wash the cells twice with complete RPMI medium.

- PBMCs: Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque). Wash the cells twice with complete RPMI medium.
- Count and Resuspend Cells: Count the viable cells using a hemocytometer and trypan blue exclusion. Resuspend the cells in complete RPMI medium to a final concentration of $2-5 \times 10^6$ cells/mL.
- Plate Blocking and Washing: Wash the coated ELISPOT plate four times with sterile PBS. Block the wells with 200 μ L of Blocking Buffer for at least 1 hour at room temperature.
- Prepare Stimulants:
 - **OVA Peptide (323-339)**: Prepare a working stock solution of the peptide in complete RPMI medium. A typical final concentration for stimulation ranges from 1 to 20 μ g/mL.[\[6\]](#)[\[8\]](#)[\[9\]](#)
 - Positive Control: Prepare a working solution of PHA or ConA (e.g., 5 μ g/mL).[\[10\]](#)
 - Negative Control: Use complete RPMI medium alone.
- Plate Cells and Stimulants:
 - Wash the blocked plate four times with sterile PBS.
 - Add 100 μ L of the cell suspension to each well (containing $2-5 \times 10^5$ cells).
 - Add 100 μ L of the appropriate stimulant (OVA peptide, positive control, or negative control) to the corresponding wells.
- Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified incubator with 5% CO₂.[\[6\]](#)[\[10\]](#)

Day 3: Spot Development

- Cell Removal: Wash the plate three times with PBS, followed by three times with Wash Buffer to remove the cells.

- **Detection Antibody:** Add the biotinylated anti-IFN- γ detection antibody at the recommended concentration to each well. Incubate for 2 hours at room temperature.
- **Enzyme Conjugate:** Wash the plate five times with Wash Buffer. Add the streptavidin-alkaline phosphatase conjugate to each well. Incubate for 1 hour at room temperature.
- **Substrate Addition:** Wash the plate five times with Wash Buffer. Add the BCIP/NBT substrate solution to each well. Monitor for spot development (typically 5-30 minutes).
- **Stop Reaction:** Stop the reaction by washing the plate thoroughly with distilled water.
- **Drying and Analysis:** Allow the plate to dry completely. Count the spots in each well using an automated ELISPOT reader.

Data Analysis

The results are typically expressed as Spot Forming Units (SFU) per million cells.

- **Calculation:** (Number of spots in experimental well - Number of spots in negative control well) \times (1,000,000 / Number of cells per well)
- **Statistical Analysis:** Perform appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the results.

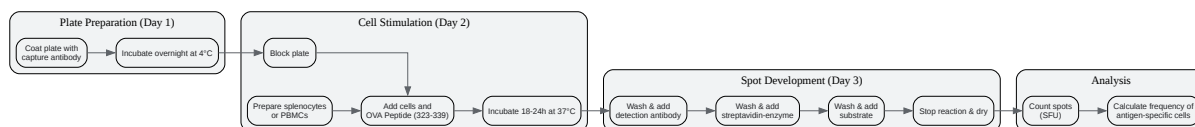
Data Presentation

The following tables summarize typical quantitative data from studies using **OVA Peptide (323-339)** in ELISPOT assays.

Stimulant	Cell Type	Cytokine Measured	Typical SFU per 10 ⁶ cells	Reference
OVA Peptide (323-339)	Splenocytes from OVA-immunized mice	IFN- γ	50 - 500	[6]
OVA Peptide (323-339)	Splenocytes from OVA-immunized mice	IL-2	20 - 200	[8][11]
OVA Peptide (323-339)	Splenocytes from allergic mice	IL-4	100 - 800	[12]
PHA (Positive Control)	Splenocytes	IFN- γ	>1000	[10]
Media (Negative Control)	Splenocytes	IFN- γ	<10	General knowledge

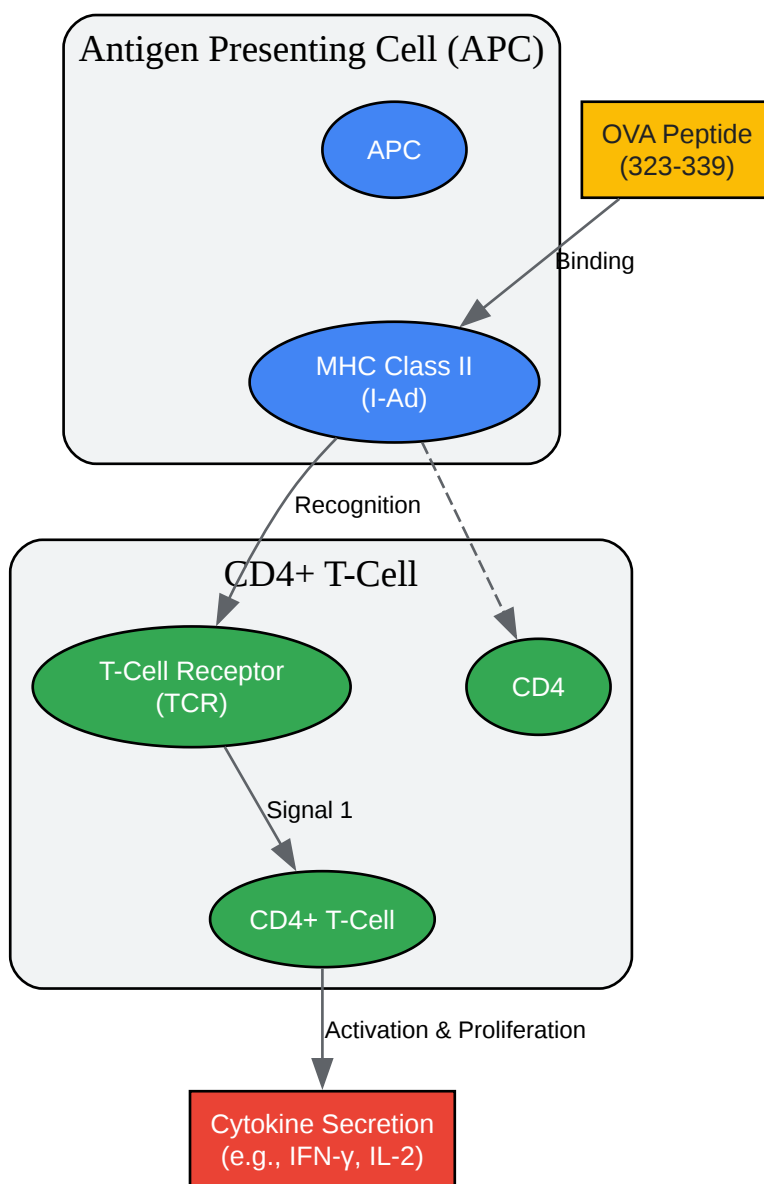
Experimental Condition	Peptide Concentration	Incubation Time	Observed Effect	Reference
In vitro re-stimulation	1 μ g/mL	24-72 hours	Significant IFN- γ and IL-2 production	[9]
Dose-response study	0.01 - 100 μ g/mL	24 hours	Dose-dependent increase in IFN- γ spots	[6]
Immunization with peptide in CFA	100 μ g/mouse	14 days post-immunization	Robust IL-2 response upon re-stimulation	[8][11]

Visualizations



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Caption: Workflow of the ELISPOT assay using **OVA Peptide (323-339)**.



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Caption: T-cell activation by **OVA Peptide (323-339)** presented on MHC Class II.

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